molecular formula C15H14ClN3O2S B10891010 2-[(2-chlorophenyl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide

2-[(2-chlorophenyl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B10891010
M. Wt: 335.8 g/mol
InChI Key: XJTRDJHSTCOLPF-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)-N~1~-(3-methoxyphenyl)-1-hydrazinecarbothioamide is a chemical compound with the molecular formula C15H13ClN2O2S. It exists in the solid state in its thione form, characterized by typical thiourea C=S and C=O bond lengths, as well as shortened C-N bonds

Preparation Methods

The synthesis of 2-(2-chlorobenzoyl)-N~1~-(3-methoxyphenyl)-1-hydrazinecarbothioamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-methoxyphenylhydrazinecarbothioamide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(2-Chlorobenzoyl)-N~1~-(3-methoxyphenyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzoyl)-N~1~-(3-methoxyphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological macromolecules, disrupting their normal function. It may also inhibit the activity of certain enzymes, leading to antimicrobial and antiviral effects . The exact molecular pathways involved are still under investigation, but its ability to interfere with bacterial cell division and viral replication has been demonstrated .

Comparison with Similar Compounds

2-(2-Chlorobenzoyl)-N~1~-(3-methoxyphenyl)-1-hydrazinecarbothioamide can be compared with similar compounds such as:

The uniqueness of 2-(2-chlorobenzoyl)-N~1~-(3-methoxyphenyl)-1-hydrazinecarbothioamide lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14ClN3O2S

Molecular Weight

335.8 g/mol

IUPAC Name

1-[(2-chlorobenzoyl)amino]-3-(3-methoxyphenyl)thiourea

InChI

InChI=1S/C15H14ClN3O2S/c1-21-11-6-4-5-10(9-11)17-15(22)19-18-14(20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,18,20)(H2,17,19,22)

InChI Key

XJTRDJHSTCOLPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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